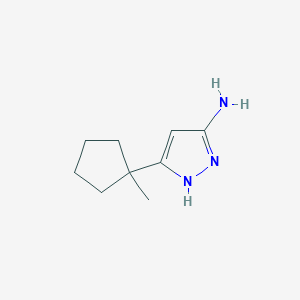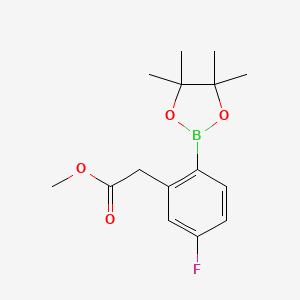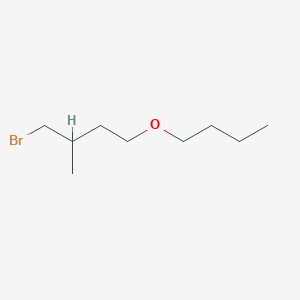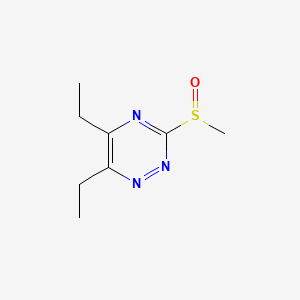![molecular formula C6H7FO3 B13475986 6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13475986.png)
6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by a fluorine atom and a carboxylic acid group attached to a three-membered oxabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the oxabicyclohexane ring through a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes or receptors. The oxabicyclohexane ring provides structural rigidity, allowing precise interactions with target sites. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: Lacks the fluorine atom and carboxylic acid group, making it less reactive and versatile.
6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but without the oxygen atom in the ring, affecting its chemical properties and reactivity.
Uniqueness
6-Fluoro-3-oxabicyclo[31The oxabicyclohexane ring provides structural rigidity, making it a valuable scaffold for drug design and other applications .
Propriétés
Formule moléculaire |
C6H7FO3 |
|---|---|
Poids moléculaire |
146.12 g/mol |
Nom IUPAC |
6-fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H7FO3/c7-6(5(8)9)3-1-10-2-4(3)6/h3-4H,1-2H2,(H,8,9) |
Clé InChI |
YLRNHQCTGAPUQG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2(C(=O)O)F)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
![5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13475922.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13475936.png)




![benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13475967.png)
![N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13475970.png)



![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)
